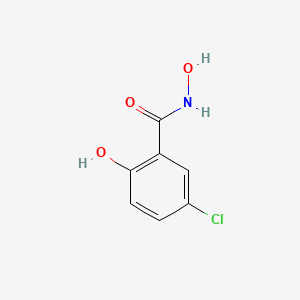










|
REACTION_CXSMILES
|
[CH:1](=[O:5])/[CH:2]=[CH:3]/[CH3:4].Cl.[Cl:7][C:8]1[CH:17]=[C:12]([C:13]([NH:15][OH:16])=[O:14])[C:11](O)=[CH:10][CH:9]=1.[OH-].[NH4+]>O.O1CCCC1>[Cl:7][C:8]1[CH:9]=[CH:10][C:11]2[O:5][CH:1]3[CH2:2][CH:3]([CH3:4])[O:16][N:15]3[C:13](=[O:14])[C:12]=2[CH:17]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C\C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(C(=O)NO)=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred at 25°-30° C. for about two hours until the solid
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
are passed into the mixture at 20°-30° C
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolves
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled in a water bath
|
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
|
Type
|
ADDITION
|
|
Details
|
to rise to about 50° C. during the alkali addition
|
|
Type
|
CUSTOM
|
|
Details
|
to remove as much tetrahydrofuarn as possible
|
|
Type
|
CUSTOM
|
|
Details
|
A solid precipitates
|
|
Type
|
TEMPERATURE
|
|
Details
|
while heating
|
|
Type
|
ADDITION
|
|
Details
|
of water are added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the entire mixture is cooled to about 10° C. in an ice bath
|
|
Type
|
FILTRATION
|
|
Details
|
The solid is filtered
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
pulled dry
|
|
Type
|
CUSTOM
|
|
Details
|
The cake is recrystallized from 800 ml
|
|
Type
|
CUSTOM
|
|
Details
|
boiling isopropanol refrigerated overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
The crystals are filtered
|
|
Type
|
WASH
|
|
Details
|
washed with cold isopropanol
|
|
Type
|
CUSTOM
|
|
Details
|
dried at about 100° C
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC2=C(C(N3C(O2)CC(O3)C)=O)C1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 67% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |